N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is a complex organic compound characterized by the presence of a thiazole ring, a piperidine ring, and a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound is classified under the category of thiazole-containing benzamides, which are known for their diverse pharmacological properties.
The compound is documented in various chemical databases such as PubChem and BenchChem, where it is cataloged with its unique identifiers and structural information. The synthesis and characterization of similar compounds have been reported in scientific literature, indicating ongoing research into their applications in medicinal chemistry and material science .
The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide typically involves several steps:
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine. In industrial settings, automated reactors may be employed to enhance yield and purity while minimizing by-products .
The molecular formula for N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is C17H21N3O2S. The InChI representation is provided as follows:
The compound's melting point and solubility characteristics have not been explicitly detailed in available literature but can be inferred from related compounds within the same class .
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Controlled temperatures and pH are crucial during these processes to ensure selectivity and yield .
The mechanism of action for N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors related to disease processes. For instance, compounds of this class have shown potential as inhibitors in various biochemical pathways relevant to cancer and infectious diseases .
While specific physical properties such as melting point or boiling point are not extensively documented for this compound alone, related thiazole-benzamide compounds often exhibit moderate solubility in organic solvents.
The chemical properties include stability under standard laboratory conditions but may vary based on functional groups present in derivatives. The compound's reactivity profile suggests it can participate in various organic transformations typical of amides and heterocycles .
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide has several scientific uses:
Ligand-based design capitalizes on known bioactive scaffolds to optimize target engagement. For N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide hybrids, the core consists of three pharmacophoric elements: the benzamide moiety (hydrogen-bond acceptor/donor), piperidine spacer (conformational flexibility), and thiazole ring (π-π stacking and metal coordination). Pharmacophore modeling reveals that electron-donating groups (e.g., methoxy) at the benzamide meta-position enhance target affinity by 3.7-fold compared to unsubstituted derivatives, attributed to optimized electronic complementarity with hydrophobic enzyme pockets [1].
Steric optimization studies demonstrate that ortho-substitutions on the benzamide ring cause significant activity loss (>90%) due to hindered rotation of the amide bond, while para-substitutions maintain potency but reduce metabolic stability. Molecular dynamics simulations indicate that C3/C5 disubstitution creates optimal van der Waals contacts with residues in enzymatic binding sites, increasing residence time by 2.3-fold [1] [8].
Table 1: Impact of Benzamide Substituents on Target Affinity
Substituent Position | Group | Relative Binding Affinity | Conformational Flexibility |
---|---|---|---|
Ortho | -OCH₃ | 0.1× | Restricted (ΔG = +4.2 kcal/mol) |
Meta | -OCH₃ | 3.7× | Optimal (ΔG = -2.8 kcal/mol) |
Para | -Cl | 1.2× | Moderate (ΔG = -1.3 kcal/mol) |
Meta, Para-di | -OCH₃, -F | 5.1× | Enhanced (ΔG = -3.9 kcal/mol) |
Molecular hybridization integrates pharmacophores from distinct bioactive systems to create multifunctional ligands. The thiazole-piperidine-benzamide scaffold readily incorporates:
Table 2: Bioactivity Profiles of Hybrid Derivatives
Hybrid Structure | Biological Target | IC₅₀/MIC | Selectivity/Enhancement |
---|---|---|---|
Thiadiazolyl-piperidine-benzamide | Glutaminase 1 (GLS1) | 68 nM | >220-fold vs. GLS2 |
Benzothiazole-piperidine-thiazole | M. tuberculosis DprE1 | 0.8 μM | 12× parent compound |
Imidazolidinone-thiazole conjugate | Voltage-gated Na⁺ channels | 10 mg/kg | 85% seizure reduction (vs. 40%) |
Regioselective modification is critical for optimizing target interactions and avoiding metabolic hotspots:
Amide coupling between functionalized benzoic acids and 4-amino-1-(thiazol-2-yl)piperidine demands precision to avoid epimerization or hydrolysis:
Metabolic vulnerabilities in the scaffold arise from three sites: thiazole S-oxidation, piperidine C3-hydroxylation, and benzamide para-hydroxylation:
Table 3: Metabolic Stability Enhancements via Structural Modification
Modification Site | Strategy | Metabolic Half-Life (t₁/₂) | CYP450 Inhibition |
---|---|---|---|
Thiazole (S-oxidation) | 4,5-Dimethyl substitution | 8.3 hours (vs. 1.1 hours) | CYP3A4 IC₅₀ > 50 μM |
Piperidine (C3-hydroxyl.) | C3-trifluoroethyl | 7.5 hours (vs. 1.2 hours) | CYP2D6 IC₅₀ = 12 μM |
Benzamide (para-OH) | Meta-OCH₃ redirect | 6.9 hours (vs. 0.8 hours) | CYP1A2 IC₅₀ > 100 μM |
Amide N-H | N-Acetyl prodrug | 24 hours (sustained release) | Not applicable |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1